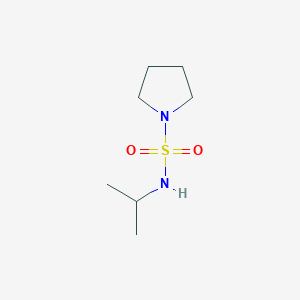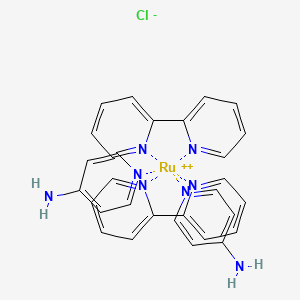![molecular formula C8H5Br2NO B12856244 2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
2-Bromo-7-(bromomethyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-(bromomethyl)benzo[d]oxazole is a chemical compound with the molecular formula C8H5Br2NO. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-(bromomethyl)benzo[d]oxazole typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of 2-(chloromethyl)benzo[d]oxazole with bromine in the presence of a suitable solvent . The reaction conditions often involve maintaining a controlled temperature and using a catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors. The process ensures high yield and purity of the compound, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-(bromomethyl)benzo[d]oxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation can produce oxidized benzoxazole compounds .
Scientific Research Applications
2-Bromo-7-(bromomethyl)benzo[d]oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-7-(bromomethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects . For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-7-(bromomethyl)benzo[d]oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5Br2NO |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2-bromo-7-(bromomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5Br2NO/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,4H2 |
InChI Key |
AFBNNCNQKFVCHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


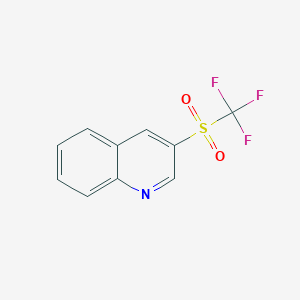
![tert-Butyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12856171.png)
![5-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12856183.png)
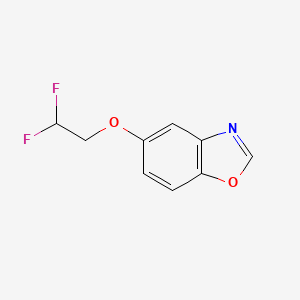
![6,6'-Dibromo-1,1'-bis(4-octadecyldocosyl)-[3,3'-biindolinylidene]-2,2'-dione](/img/structure/B12856192.png)
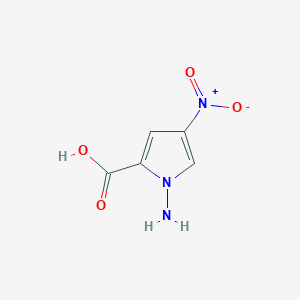

![1,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[4,3-b][1,4]oxazine](/img/structure/B12856207.png)

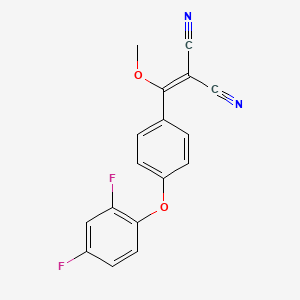
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

